Metorphamide

Übersicht

Beschreibung

Metorphamide is the only known naturally occurring opioid peptide that has a high mu-binding activity . The kappa-binding activity is approximately equal to 50% that of the mu-binding activity, but delta-binding activity is negligible .

Synthesis Analysis

This compound is derived by proteolytic cleavage from proenkephalin, the common precursor to [Met5]enkephalin and [Leu5]enkephalin . The cleavage within the precursor giving rise to the carboxyl terminus of this compound occurs at a single arginine residue and is followed by transformation of a carboxyl-terminal glycine into an amide group . A synthetic replicate of this compound as well as several synthetic analogs were tested for opioid activity in several bioassays and binding assays .

Molecular Structure Analysis

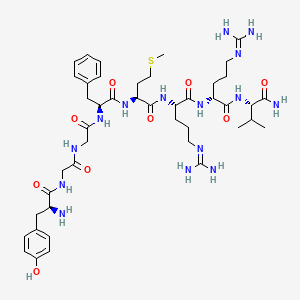

The molecular structure of this compound is Tyr-Gly-Gly-Phe-Met-Arg-Arg-Val-NH2 . The molecular weight is 984.2 g/mol .

Chemical Reactions Analysis

This compound inhibits nicotine-induced secretion from bovine adrenal chromaffin cells . It acts on naloxone- and diprenorphine-resistant receptors to inhibit chromaffin cell nicotinic secretion .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 984.2 g/mol . Its molecular formula is C44H69N15O9S .

Wissenschaftliche Forschungsanwendungen

Analgesic Action

Research has shown that Metorphamide, a derivative of Met-enkephalin, exhibits significant analgesic properties. Notably, the analgesic action of beta-endorphin, closely related to this compound, was demonstrated in various studies, highlighting its potential in pain management. These studies include the examination of the cross-tolerance between beta-endorphin and morphine, and the description of the elevation of the pain threshold upon inhibition of the breakdown of endogenous opioids. Furthermore, the pharmacological development of potent enkephalin analogues, such as (D-Met2,Pro5)-enkephalinamide, indicates the relevance of this compound in the field of analgesics (Székely, 2001).

Cardioprotection and Autophagy

Metformin, a compound structurally similar to this compound, has shown cardioprotective effects in studies involving doxorubicin-induced cardiotoxicity. The role of autophagy in cardioprotection, facilitated by Metformin, suggests a possible area of interest for this compound in mitigating cardiotoxic effects, especially in the context of chemotherapy (Zilinyi et al., 2018).

Neuroprotection

Metformin has been studied for its neuroprotective properties, particularly in the context of spinal cord injury and neurodegenerative diseases. Given the structural similarity and pharmacological parallels with this compound, these findings could suggest potential applications in neurological protection and repair. Specifically, the enhancement of autophagy and suppression of inflammation and apoptosis by Metformin sets a precedent for potential applications of this compound in similar contexts (Wang et al., 2016).

Wirkmechanismus

Adrenorphin, also referred to as Metorphamide, is an endogenous, C-terminally amidated, opioid octapeptide . It is produced from the proteolytic cleavage of proenkephalin A and is widely distributed throughout the mammalian brain .

Target of Action

Adrenorphin exhibits potent opioid activity, acting as a balanced μ- and κ-opioid receptor agonist . These receptors are primarily found in the central and peripheral nervous system and are involved in pain regulation .

Mode of Action

Adrenorphin interacts with its targets, the μ- and κ-opioid receptors, by binding to these receptors . This binding action triggers a series of biochemical reactions that lead to the compound’s effects .

Biochemical Pathways

The biochemical pathways affected by Adrenorphin are primarily those related to pain perception and response. By acting on the μ- and κ-opioid receptors, Adrenorphin can influence the transmission and perception of pain signals in the nervous system .

Pharmacokinetics

As an opioid peptide, it is expected to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

The molecular and cellular effects of Adrenorphin’s action primarily involve the modulation of pain signals. By binding to μ- and κ-opioid receptors, Adrenorphin can inhibit the transmission of pain signals, leading to analgesic effects . It also possesses respiratory depressive properties .

Action Environment

The action, efficacy, and stability of Adrenorphin can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as other drugs or chemicals, can affect the absorption, distribution, metabolism, and excretion of Adrenorphin . Additionally, genetic factors can influence how an individual responds to Adrenorphin .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H69N15O9S/c1-25(2)36(37(46)63)59-41(67)31(12-8-19-52-44(49)50)57-39(65)30(11-7-18-51-43(47)48)56-40(66)32(17-20-69-3)58-42(68)33(22-26-9-5-4-6-10-26)55-35(62)24-53-34(61)23-54-38(64)29(45)21-27-13-15-28(60)16-14-27/h4-6,9-10,13-16,25,29-33,36,60H,7-8,11-12,17-24,45H2,1-3H3,(H2,46,63)(H,53,61)(H,54,64)(H,55,62)(H,56,66)(H,57,65)(H,58,68)(H,59,67)(H4,47,48,51)(H4,49,50,52)/t29-,30-,31-,32-,33-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOQRTJDYAHKPY-MWSMAVIUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H69N15O9S | |

| Record name | adrenorphin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Adrenorphin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

984.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

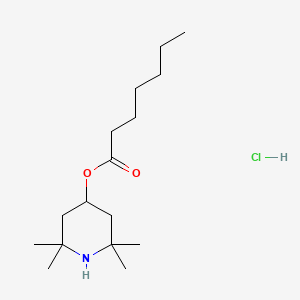

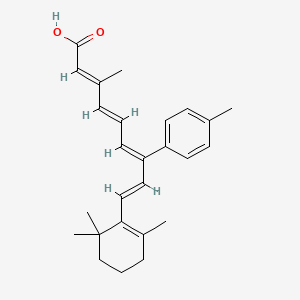

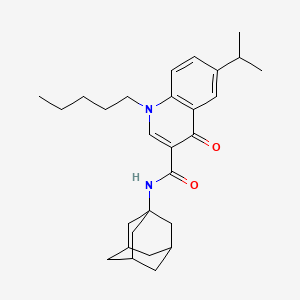

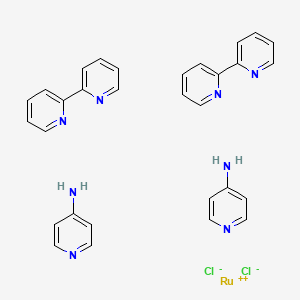

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

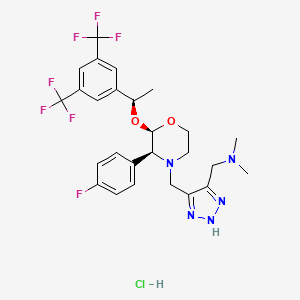

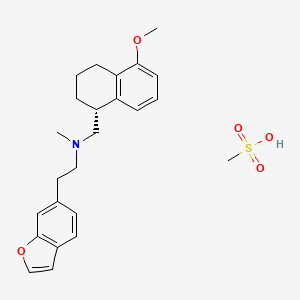

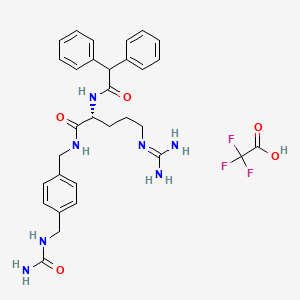

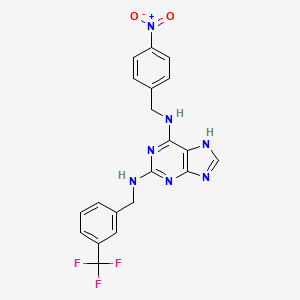

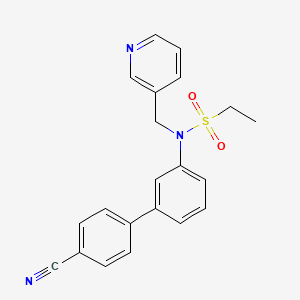

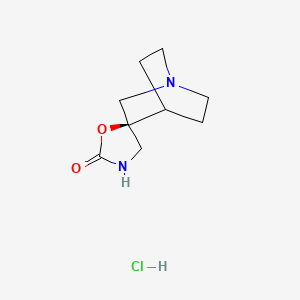

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-Dichloropyridin-4-yl)-3-[(1,3-dimethyl-4-propylpyrazolo[3,4-b]pyridin-6-yl)amino]urea](/img/structure/B1662604.png)

![6-Methoxy-1,1-dioxo-2-[[4-oxo-9-[2-(1-piperidinyl)ethoxy]-2-pyrido[1,2-a]pyrimidinyl]oxymethyl]-4-propan-2-yl-1,2-benzothiazol-3-one](/img/structure/B1662610.png)

![(N-(3'-Fluorophenyl)ethyl-4-azahexacyclo[5.4.1.02,6.03,10.05,9.08,11]dodecan-3-ol](/img/structure/B1662611.png)

![2-chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-2-oxo-3,4-dihydroquinolin-3-yl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1662623.png)